1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Overview
Description
1-(2-Methyl-2H-pyrazol-3-yl)-ethanol is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
The mechanism of action of a compound depends on its chemical structure and the functional groups it contains. In the case of pyrazole derivatives, their biological activity can often be attributed to their ability to interact with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to inhibit the enzyme cyclooxygenase, which plays a key role in the inflammatory response .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its molecular weight, polarity, and solubility. For instance, compounds with low molecular weight and moderate polarity are often well absorbed in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 2-methyl-2H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows: [ \text{2-Methyl-2H-pyrazole} + \text{Ethylene oxide} \rightarrow \text{1-(2-Methyl-2H-pyrazol-3-yl)-ethanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanone
Reduction: 1-(2-Methyl-2H-pyrazol-3-yl)-ethane
Substitution: 1-(2-Methyl-2H-pyrazol-3-yl)-ethyl chloride or bromide
Scientific Research Applications
1-(2-Methyl-2H-pyrazol-3-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(2-Methyl-2H-pyrazol-3-yl)-ethylamine
- 1-(2-Methyl-2H-pyrazol-3-yl)-ethanone
- 1-(2-Methyl-2H-pyrazol-3-yl)-ethane
Uniqueness: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanol is unique due to the presence of both a hydroxyl group and a pyrazole ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGDGUZDCESQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57527-92-1 | |
Record name | 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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